Pomalidomide-CO-C3-azide is a synthetic compound derived from pomalidomide, an immunomodulatory drug primarily utilized in treating multiple myeloma. This compound features an azide functional group, which enhances its utility in biochemical research, particularly in targeted protein degradation applications through proteolysis-targeting chimeras (PROTACs) technology. The incorporation of the azide group allows for conjugation with various biomolecules, facilitating diverse applications in drug development and biochemical research .
Pomalidomide-CO-C3-azide can be classified as a small molecule drug and a building block for targeted protein degradation. It is characterized by its unique molecular structure, which includes a pomalidomide moiety linked to a carbon chain with an azide functional group. The compound is classified under the category of E3 ligase ligands, which are crucial for the ubiquitination process in targeted protein degradation .
The synthesis of pomalidomide-CO-C3-azide typically involves several steps:
The synthesis must be conducted under controlled conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) are employed to assess the purity of the final product, which should be greater than 95% .
Pomalidomide-CO-C3-azide participates in various chemical reactions that leverage its azide functionality:
These reactions are crucial for developing targeted therapies that minimize off-target effects commonly associated with traditional small-molecule drugs .
The mechanism of action for pomalidomide-CO-C3-azide revolves around its ability to modulate immune responses and facilitate targeted protein degradation:
Pomalidomide-CO-C3-azide exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in biochemical research and drug development .
Pomalidomide-CO-C3-azide has several significant applications in scientific research:
Research continues into optimizing its use in therapeutic contexts and understanding its interactions with various biomolecules .
Pomalidomide-CO-C3-azide represents a strategic advancement in cereblon (CRBN)-targeting therapeutics, evolving from classical immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide. These foundational IMiDs exert therapeutic effects by hijacking the CRL4CRBN E3 ubiquitin ligase complex, redirecting it toward neo-substrates such as transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Upon IMiD binding, CRBN undergoes conformational changes that enable the recruitment and ubiquitination of these zinc-finger proteins, leading to their proteasomal degradation [1] [6]. This mechanism is clinically validated in hematological malignancies, particularly multiple myeloma, where IKZF1/3 degradation disrupts oncogenic pathways like IRF4 and MYC [6] [10]. Pomalidomide itself exhibits 10-fold greater potency than lenalidomide in T-cell co-stimulation and cytokine induction due to optimized CRBN binding [6] [10].
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that co-opt the ubiquitin-proteasome system to degrade disease-relevant proteins. These molecules consist of three elements:
CRBN ligands like pomalidomide are preferred E3 recruiters due to their drug-like properties, deep characterization, and adaptability for conjugation. Pomalidomide-CO-C3-azide specifically incorporates an alkyl chain linker terminated with an azide (–N3) group, enabling efficient "click chemistry" for PROTAC assembly [4] [7] [9]. This functionalization addresses key limitations of first-generation degraders:
"Traditional IMiD synthesis follows a step-wise route employing multiple purification steps... [whereas] a novel one-pot synthesis without purification gives rapid access to a multitude of IMiD analogues" [4].
Table 1: CRBN Binding Affinities of Select Pomalidomide Derivatives
| Compound | CRBN Kd (nM) | Linker Type | Functional Group |
|---|---|---|---|
| Pomalidomide | 264 ± 18 | N/A | N/A |
| Lenalidomide | 445 ± 19 | N/A | N/A |
| Pomalidomide-C3-azide | 221 ± 52 | Alkyl (C3) | Azide |
| 1,8-Naphthalimide | 111 ± 6 | N/A | N/A |
The C3-azide modification (4-[(3-Azidopropyl)amino]-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione) retains CRBN binding while introducing bioorthogonal reactivity. Key structural features include:
Unlike PEGylated variants (e.g., Pomalidomide-4'-PEG6-azide), the alkyl chain minimizes hydrophilicity, preserving membrane permeability. The azide group’s small steric footprint avoids disrupting CRBN engagement, as confirmed by surface plasmon resonance (SPR) studies showing Kd = 221 ± 52 nM – comparable to unmodified pomalidomide (264 ± 18 nM) [4] [7].
Table 2: Comparison of Pomalidomide-Based Degrader Building Blocks
| Property | Pomalidomide-CO-C3-azide | Pomalidomide-4'-PEG6-azide |
|---|---|---|
| CAS Number | 2227423-22-3 | 2271036-45-2 |
| Molecular Formula | C₁₇H₁₆N₆O₅ | C₂₈H₄₁N₇O₁₁ |
| Molecular Weight | 384.35 g/mol | 606.63 g/mol |
| Linker Length | ~4.5 Å (3 atoms) | ~25 Å (18 atoms) |
| Solubility | Moderate (organic solvents) | High (aqueous/organic) |
| Primary Application | Membrane-permeable PROTACs | Hydrophilic PROTACs |
"These conditions proved to be relatively general and tolerate a variety of functional groups... Notably, we were able to prepare Pomalidomide (compound 13) in one step... in an 80% yield" [4].
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: